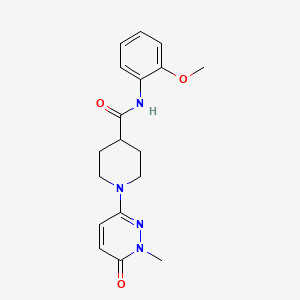
N-(2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide, also known by its chemical name 4-methoxy-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O4 |
| Molecular Weight | 288.30 g/mol |
| CAS Number | 2034379-61-6 |
Anticancer Properties
Recent studies have shown that compounds with similar structures exhibit notable anticancer activity. For instance, a study reported that analogs of dihydropyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets, such as Bcl-2 proteins and other regulatory pathways .
Case Study:
In a comparative analysis of several dihydropyridine derivatives, one compound demonstrated an IC50 value of less than 10 µM against human cancer cell lines, indicating potent anticancer activity. The structure-activity relationship (SAR) revealed that substituents on the phenyl ring significantly influence the cytotoxic effects .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Dihydropyridine derivatives are known to exhibit antibacterial and antifungal activities. A systematic evaluation showed that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.
Research Findings:
A study highlighted that a related dihydropyridine compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that modifications in the structure can enhance antimicrobial efficacy .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation: It can interact with specific receptors or proteins, altering their activity and leading to therapeutic effects.
- Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
科学的研究の応用
Anticonvulsant Activity
Research has indicated that derivatives of pyridazine compounds exhibit anticonvulsant properties. For instance, studies have shown that certain pyridazine analogues can effectively mitigate seizures in animal models, suggesting that N-(2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide may share similar properties. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control .
Antitumor Potential
Compounds containing the pyridazine structure have been evaluated for their anticancer activities against various cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation in cancer models. The presence of the methoxy group is believed to enhance the compound's interaction with cellular targets involved in tumor growth regulation .
Neuroprotective Effects
The neuroprotective potential of pyridazine derivatives has been explored in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and apoptosis in neuronal cells. The unique structure of this compound positions it as a candidate for further investigation in neuroprotection research .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step procedures that include:
- Formation of the Pyridazine Ring : Utilizing appropriate precursors such as hydrazones or hydrazides.
- Piperidine Ring Closure : Achieved through cyclization reactions under specific conditions.
- Functional Group Modifications : Introducing the methoxyphenyl group via electrophilic aromatic substitution or similar methods.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds:
These findings indicate a promising avenue for further research into the therapeutic applications of this compound.
特性
IUPAC Name |
N-(2-methoxyphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-21-17(23)8-7-16(20-21)22-11-9-13(10-12-22)18(24)19-14-5-3-4-6-15(14)25-2/h3-8,13H,9-12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMWQUUIFQBCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













